molecular formula C11H8BrF3N2O2 B3252613 Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 2177258-33-0

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3252613
CAS No.: 2177258-33-0
M. Wt: 337.09 g/mol
InChI Key: IOBRHUDALBOFAK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 2177258-33-0) is a high-value chemical building block primarily utilized in medicinal chemistry and antibacterial drug discovery research. This compound features a multifunctional imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The molecular formula is C 11 H 8 BrF 3 N 2 O 2 with a molecular weight of 337.10 . Its specific research value lies in its role as a key intermediate for the synthesis of novel therapeutic agents. The presence of both a bromo substituent and an ester functional group at the 3- and 2-positions of the imidazo[1,2-a]pyridine core, respectively, makes it a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions . This is particularly relevant in the exploration of imidazopyridine amides (IPAs), a class of compounds that target the mycobacterial electron transport chain (ETC) . One prominent example, the drug candidate Q203 (telacebec), is a potent inhibitor of the respiratory CIII 2 CIV 2 supercomplex in Mycobacterium tuberculosis and has shown exceptional promise in clinical trials for tuberculosis treatment . The 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold serves as a critical head group in the structure-activity relationship (SAR) studies of such inhibitors, allowing researchers to optimize binding interactions with the target enzyme . Beyond antimycobacterial applications, the imidazo[1,2-a]pyridine core is a significant pharmacophore in other therapeutic areas, including anticancer research, where similar derivatives have been designed as potent PI3Kα inhibitors . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-4-3-6(11(13,14)15)5-7(17)16-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBRHUDALBOFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129529
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177258-33-0
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177258-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies indicate that compounds with imidazo-pyridine structures exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
  • Antimicrobial Properties : Research has identified similar compounds as effective against a range of bacterial and fungal strains. The halogen substituents may play a role in disrupting microbial cell membranes or interfering with metabolic pathways .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

  • Fluorinated Polymers : The trifluoromethyl group contributes to increased thermal stability and chemical resistance, making it suitable for high-performance polymer applications .
  • Organic Electronics : Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and stability are critical .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various imidazo-pyridine derivatives, including this compound. The derivative exhibited selective cytotoxicity against breast cancer cell lines, with an IC50 value significantly lower than that of standard chemotherapeutics. This highlights its potential as a lead compound for further development in oncology .

Case Study 2: Antimicrobial Efficacy

In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting mechanisms involving membrane disruption and inhibition of bacterial enzyme activity. This positions the compound as a potential candidate for antibiotic development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesEffective against cancer cell lines; inhibits growth of resistant bacteria
Material ScienceDevelopment of fluorinated polymers and organic electronicsEnhances thermal stability; potential use in OLEDs and OPVs

Mechanism of Action

The mechanism by which Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent positions, functional groups, and biological activities.

Substituted Imidazo[1,2-a]pyridine Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity/Application Reference
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Br, 7-CF₃, 2-COOEt High electrophilicity at C3; used in cytotoxic carbohydrazide synthesis Cytotoxic intermediates (e.g., 7a-e, 11a-e)
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a) 7-CH₃, 2-COOEt, aryl-CF₃ Pyrimidine core; high yield (78%) Not explicitly stated; structural analog for heterocyclic diversification
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 6-Br, 3-Cl, 8-CF₃, 2-COOEt Dual halogenation; molecular weight 357.54 Potential agrochemical intermediate (patent-derived)
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 3-Br, 8-CF₃, 2-COOH Carboxylic acid derivative; similarity score 0.88 Intermediate for metal-organic frameworks

Key Observations :

  • Positional Effects : Bromine at C3 (as in the target compound) enhances reactivity for nucleophilic substitution compared to C6-bromo analogs (e.g., A339671, Similarity: 0.88) .
  • Trifluoromethyl Group : The 7-CF₃ group in the target compound improves metabolic stability relative to 8-CF₃ analogs (e.g., A199641, Similarity: 0.88) .
  • Ester vs. Acid : Ethyl carboxylate esters (e.g., target compound) are preferred for synthetic flexibility over carboxylic acids (e.g., A296542, Similarity: 0.83) .

Cytotoxic Activity Comparisons

Derivatives of the target compound, such as 7a-e and 11a-e, exhibit cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Patent-Based Agrochemical Derivatives

The European Patent Application (2023) lists imidazo[1,2-a]pyridine derivatives with ethylsulfonyl and trifluoromethyl groups (e.g., 2-[3-ethylsulfonyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine) as pesticidal agents . These compounds diverge from the target molecule in core structure (imidazo[4,5-b]pyridine) but share trifluoromethyl motifs for enhanced bioactivity.

Biological Activity

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 2177258-33-0) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

  • Molecular Formula: C11_{11}H8_{8}BrF3_{3}N2_{2}O2_{2}
  • Molecular Weight: 337.10 g/mol
  • Appearance: White to off-white solid
  • Purity: 99.02% (HPLC)
  • Storage Conditions: 2-8°C
PropertyValue
CAS Number2177258-33-0
Molecular FormulaC11_{11}H8_{8}BrF3_{3}N2_{2}O2_{2}
Molecular Weight337.10 g/mol
Purity99.02%
AppearanceWhite to off-white solid
Storage Temperature2-8°C

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study focused on related compounds demonstrated potent anti-tubercular activity with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis strains . While specific data on the tested compound's MIC values are not extensively documented, its structural similarities suggest potential effectiveness against similar pathogens.

Anticancer Activity

Studies have shown that compounds within the imidazo[1,2-a]pyridine class can inhibit cancer cell proliferation. For example, derivatives have displayed strong inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) . The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways, as seen in related studies where structural modifications led to enhanced selectivity against cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Synthesis and Characterization:
    • The synthesis of this compound involves several steps of chemical reactions leading to the final product characterized by NMR and mass spectrometry techniques.
  • In Vitro Studies:
    • In vitro assays have shown that derivatives of imidazo[1,2-a]pyridine possess significant cytotoxicity against cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications .
  • Quantum Chemical Investigations:
    • Computational studies suggest that the electronic properties of the compound contribute to its biological activity. Quantum chemical calculations provide insights into the interactions between the compound and biological targets .

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Core Formation : Cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions (e.g., NaOH) to construct the imidazopyridine scaffold .
  • Trifluoromethyl Introduction : Fluorination via nucleophilic substitution or radical-mediated methods using reagents like Togni’s reagent .
  • Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
  • Esterification : Ethyl ester formation via carbodiimide-mediated coupling or direct alcoholysis .
    Critical Factors : Catalyst choice (e.g., Pd/C for hydrogenation steps) and solvent polarity significantly impact yields. Microwave-assisted synthesis () reduces reaction times by 30–50% compared to conventional heating .

Basic Question: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions. For example, the trifluoromethyl group (CF3-CF_3) appears as a singlet near δ 120–125 ppm in 19F^{19}F-NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 337.1 g/mol) and detects isotopic patterns for bromine (79Br/81Br^{79}Br/^{81}Br) .
  • IR Spectroscopy : Ester carbonyl (C=OC=O) stretches near 1700–1750 cm1^{-1}; deviations may indicate hydrolysis .
    Discrepancies : Impurities from incomplete bromination or ester hydrolysis can skew spectral data. Cross-validate with HPLC purity ≥95% () .

Advanced Question: How can researchers design experiments to evaluate this compound’s biological activity against parasitic or tumor models?

Methodological Answer:

  • In Vitro Assays :
    • Antiparasitic : Screen against Trichomonas vaginalis (GT3 strain) at 10–100 µM, monitoring IC50_{50} via ATP-based viability assays .
    • Antitumor : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing cytotoxicity to reference compounds like doxorubicin .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., kinase profiling) to identify targets. The bromine atom may enhance DNA intercalation, while CF3-CF_3 improves metabolic stability .

Advanced Question: How do the bromine and trifluoromethyl groups influence electrophilic reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Pd(PPh3_3)4_4-catalyzed reactions with arylboronic acids at 80–100°C achieve >70% substitution .
  • Trifluoromethyl : Electron-withdrawing effect deactivates the ring, reducing electrophilic substitution. Use directing groups (e.g., esters) to regioselectively functionalize adjacent positions .
    Contradictions : While bromine enhances nucleophilic displacement, steric hindrance from CF3-CF_3 may lower yields in Buchwald-Hartwig aminations. Optimize ligand systems (e.g., XPhos) to mitigate this .

Advanced Question: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Systematic Substitution :
    • Replace bromine with Cl, I, or NH2_2 to assess halogen sensitivity .
    • Modify the ethyl ester to amides or carboxylic acids for solubility/bioavailability studies .
  • Bioisosteres : Substitute CF3-CF_3 with OCF3-OCF_3 or SCF3-SCF_3 to compare metabolic stability and target binding .
    Data Integration : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends from in vitro assays .

Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. antiparasitic efficacy)?

Methodological Answer:

  • Protocol Standardization : Ensure consistent cell lines (e.g., NIH/3T3 for toxicity vs. GT3 for antiparasitic screens) and exposure times (24–72 hr) .
  • Orthogonal Assays : Validate cytotoxicity via lactate dehydrogenase (LDH) release assays and antiparasitic activity via microscopy .
  • Dose-Response Curves : Identify therapeutic windows where antiparasitic IC50_{50} is 3–5x lower than cytotoxic CC50_{50} .

Advanced Question: What methodologies assess this compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Models :
    • Liver microsomes (human/rat) incubated at 37°C, monitoring parent compound depletion via LC-MS .
    • CYP450 inhibition assays to identify metabolic liabilities .
  • In Vivo : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0, 1, 4, 8, 24 hr. The CF3-CF_3 group typically reduces oxidative metabolism, extending half-life by 2–3x .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) during weighing or reactions .
  • Waste Management : Neutralize with 10% NaOH before disposal to hydrolyze reactive esters .

Advanced Question: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., JAK1) or parasitic enzymes. The bromine atom may occupy hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories; CF3-CF_3 often enhances binding via van der Waals interactions .

Advanced Question: What green chemistry approaches minimize environmental impact during synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for cyclization steps, reducing waste .
  • Catalyst Recycling : Recover Pd/C via filtration; reuse ≥3 times without yield loss .
  • Flow Reactors : Continuous processing reduces energy use by 40% and improves atom economy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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